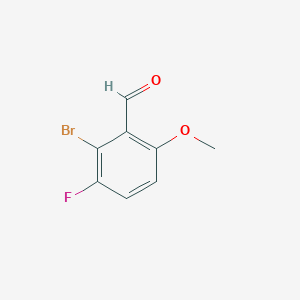

2-Bromo-3-fluoro-6-methoxybenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-fluoro-6-methoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO2/c1-12-7-3-2-6(10)8(9)5(7)4-11/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZGANHGCQQLIPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)F)Br)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Bromo-3-fluoro-6-methoxybenzaldehyde (CAS 1780200-30-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-3-fluoro-6-methoxybenzaldehyde is a highly functionalized aromatic aldehyde that has emerged as a valuable and versatile building block in modern synthetic chemistry. Its unique substitution pattern, featuring an aldehyde for diverse derivatizations, a bromine atom for cross-coupling reactions, a fluorine atom for modulating electronic and pharmacological properties, and a methoxy group, makes it an attractive intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, synthesis, reactivity, applications, and safety considerations, designed to empower researchers in leveraging its full potential, particularly in the fields of medicinal chemistry and materials science.

Core Molecular Profile and Physicochemical Properties

This compound is a solid organic compound whose strategic arrangement of functional groups dictates its chemical behavior and utility. The interplay between the electron-donating methoxy group and the electron-withdrawing halogen and aldehyde substituents creates a unique electronic environment on the aromatic ring, influencing its reactivity in subsequent transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1780200-30-7 | [1] |

| Molecular Formula | C₈H₆BrFO₂ | [1] |

| Molecular Weight | 233.03 g/mol | |

| IUPAC Name | This compound | [1] |

| SMILES | COc1ccc(F)c(Br)c1C=O | [1] |

| InChIKey | JZGANHGCQQLIPV-UHFFFAOYSA-N | [1] |

| Appearance | Solid (Form may vary by supplier) | |

| Storage Conditions | 2-8°C, under inert atmosphere | [2] |

Spectroscopic Signature (Predicted)

While specific spectra are supplier-dependent, the structure of this compound allows for a confident prediction of its key NMR signals, which are crucial for reaction monitoring and structural confirmation.

-

¹H NMR:

-

An aldehydic proton (CHO) will appear as a singlet in the highly deshielded region of ~10.3 ppm .

-

Two aromatic protons will be present in the ~7.0-7.8 ppm region. Their multiplicity will be complex (likely doublets or doublet of doublets) due to coupling with each other and with the fluorine atom.

-

A methoxy group (-OCH₃) will present as a sharp singlet at approximately 3.9-4.1 ppm .

-

-

¹³C NMR:

-

The aldehydic carbon (C=O) will be observed around 185-195 ppm .

-

Aromatic carbons will resonate between 110-165 ppm . The carbons directly bonded to bromine, fluorine, and oxygen will show characteristic shifts. The carbon attached to fluorine will exhibit a large one-bond coupling constant (¹JCF).

-

The methoxy carbon (-OCH₃) will appear at ~55-65 ppm .

-

Suppliers may provide analytical data such as NMR, HPLC, and LC-MS upon request.[3]

Synthesis and Chemical Reactivity

The synthesis of polysubstituted benzaldehydes like the title compound requires a strategic approach to control regioselectivity. While specific literature for this exact isomer is sparse, a logical synthetic pathway can be proposed based on established organometallic and halogenation reactions.

Proposed Synthetic Workflow

A plausible and efficient synthesis would likely involve the bromination of a suitable fluoro-methoxy precursor. Ortho-lithiation followed by bromination is a powerful and regioselective method for introducing the bromine atom at the desired position.

Caption: Proposed synthetic route via directed ortho-lithiation.

Causality Behind Experimental Choices:

-

Directed Ortho-Lithiation: The methoxy group is a moderately effective directing group for ortho-lithiation. The aldehyde must first be protected (e.g., as an acetal) to prevent nucleophilic attack by the strong base (LDA or n-BuLi). The lithium intermediate is then quenched with an electrophilic bromine source like N-Bromosuccinimide (NBS). This method provides high regiochemical control, which is often a challenge in electrophilic aromatic substitution on complex rings.

-

Alternative Routes: Other routes could include the oxidation of a corresponding benzyl alcohol or the reduction of a benzonitrile, which might be accessible from a bromo-fluoro-anisole precursor.[4] For instance, the synthesis of related isomers has been achieved by the bromination of dimethoxybenzaldehydes using NBS.[5]

Core Reactivity and Mechanistic Insights

The utility of this molecule stems from the distinct reactivity of its functional groups. This allows for sequential, orthogonal chemical modifications.

Caption: Key reactive sites and associated chemical transformations.

-

Aldehyde Group: This is the most accessible functional group for transformations like conversion to amines (via reductive amination), alkenes (via Wittig olefination), alcohols (via reduction with NaBH₄), or carboxylic acids (via oxidation with KMnO₄ or Ag₂O).

-

Aryl Bromide: The C-Br bond is the molecule's gateway to molecular complexity. It readily participates in palladium-catalyzed cross-coupling reactions. This is fundamentally important in drug development for linking molecular fragments, a cornerstone of modern library synthesis and lead optimization.[2]

-

Fluoro Group: The fluorine atom significantly impacts the molecule's electronic properties. Its strong electron-withdrawing nature influences the acidity of adjacent protons and the reactivity of the aromatic ring. In a pharmaceutical context, fluorine is often incorporated to improve metabolic stability, membrane permeability, and binding affinity.

Applications in Research and Development

The primary value of this compound lies in its role as a sophisticated intermediate.[2]

Medicinal Chemistry and Drug Discovery

This building block is particularly relevant for synthesizing active pharmaceutical ingredients (APIs), especially those targeting the central nervous system (CNS) and for use as antidepressants.[2] The combination of a reactive handle (bromine) for diversification and a fluorine atom for property modulation makes it ideal for structure-activity relationship (SAR) studies.

-

Scaffold Elaboration: Researchers can use the aldehyde to build a core heterocyclic structure and then use the bromine for late-stage functionalization, attaching various groups to probe the binding pocket of a biological target.

-

Fragment-Based Drug Design (FBDD): This molecule can serve as a "fragment" that, once identified as a binder to a target protein, can be elaborated into a more potent lead compound using the reactive handles.

Agrochemicals and Materials Science

Beyond pharmaceuticals, this compound is employed in the synthesis of novel agrochemicals and functional materials.[2]

-

Agrochemicals: The benzaldehyde moiety is a common feature in many pesticides and herbicides.

-

Fluorescent Probes: The substituted aromatic core can be incorporated into larger conjugated systems to create fluorescent dyes and probes for biological imaging and sensing applications.[2]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is paramount. The safety profile is informed by data from structurally similar compounds.

Table 2: GHS Hazard Summary and Precautionary Measures

| Hazard Class | Statement | Precautionary Code(s) | Source(s) |

| Acute Oral Toxicity | Harmful if swallowed | P264, P270, P301+P312, P330 | N/A |

| Skin Corrosion/Irritation | Causes skin irritation | P280, P302+P352, P332+P313 | N/A |

| Eye Damage/Irritation | Causes serious eye irritation | P280, P305+P351+P338, P337+P313 | N/A |

| STOT-Single Exposure | May cause respiratory irritation | P261, P271, P304+P340, P312 | N/A |

Note: This information is based on related compounds and a formal safety data sheet (SDS) for CAS 1780200-30-7 should be consulted when available.

Recommended Laboratory Practices

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.

-

Handling: Avoid direct contact with skin and eyes. Prevent dust formation. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.

Storage and Stability

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability and to maintain purity, storage at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) is recommended.[2]

-

Incompatibilities: Keep away from strong oxidizing agents, strong bases, and strong reducing agents.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation. Its carefully orchestrated array of functional groups provides chemists with a versatile platform for constructing complex and high-value molecules. For professionals in drug discovery, its utility in creating diverse chemical libraries and fine-tuning the properties of lead compounds is invaluable. By understanding its properties, reactivity, and applications, researchers can effectively integrate this powerful building block into their synthetic strategies to accelerate the development of next-generation pharmaceuticals, agrochemicals, and advanced materials.

References

-

ResearchGate. (2014). how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde? ResearchGate. Available at: [Link]

-

MySkinRecipes. (n.d.). This compound. MySkinRecipes. Available at: [Link]

-

SciELO. (2020). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. SciELO. Available at: [Link]

-

Mol-Instincts. (n.d.). This compound | CAS 1780200-30-7. Mol-Instincts. Available at: [Link]

Sources

A Comprehensive Technical Guide to 2-Bromo-3-fluoro-6-methoxybenzaldehyde: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 2-Bromo-3-fluoro-6-methoxybenzaldehyde, a key building block in modern medicinal chemistry. This document covers its fundamental chemical identifiers, detailed synthetic protocols, physicochemical and spectroscopic properties, and its critical role as an intermediate in the development of novel therapeutics, particularly those targeting the central nervous system (CNS). The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this versatile compound in their synthetic endeavors.

Chemical Identity and Properties

This compound is a substituted aromatic aldehyde that has gained significant interest as a precursor in the synthesis of complex molecular architectures for pharmaceutical applications. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a methoxy group on the benzaldehyde scaffold, provides multiple reaction sites for diverse chemical transformations.

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 1780200-30-7 | [1] |

| Molecular Formula | C₈H₆BrFO₂ | [1] |

| Molecular Weight | 233.04 g/mol | [1] |

| SMILES | COc1ccc(F)c(Br)c1C=O | [1] |

| InChIKey | JZGANHGCQQLIPV-UHFFFAOYSA-N | [1] |

Table 2: Predicted Spectroscopic Data

| Spectrum | Predicted Peaks/Signals |

| ¹H NMR | Signals expected in the aromatic region (δ 7.0-8.0 ppm) and a singlet for the methoxy group protons (δ 3.8-4.0 ppm). The aldehyde proton should appear as a singlet further downfield (δ 9.5-10.5 ppm). |

| ¹³C NMR | Carbonyl carbon signal expected around δ 185-195 ppm. Aromatic carbons will appear in the δ 110-160 ppm range, with the carbon attached to the methoxy group resonating at a higher field. The methoxy carbon will be around δ 55-60 ppm. |

| IR Spectroscopy | Characteristic C=O stretching of the aldehyde group around 1680-1710 cm⁻¹. C-H stretching of the aldehyde around 2720-2820 cm⁻¹. C-O stretching of the methoxy group around 1020-1250 cm⁻¹. C-Br and C-F stretching vibrations will also be present. |

| Mass Spectrometry | The molecular ion peak [M]⁺ would be expected at m/z 232 and 234 with an approximate 1:1 ratio due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). |

Synthesis of this compound

A plausible and referenced synthetic route to this compound involves a multi-step process starting from a commercially available aniline derivative. This pathway leverages classic organic reactions, including the Sandmeyer reaction and a subsequent reduction.[2]

Synthetic Pathway Overview

The synthesis commences with the diazotization of 2-bromo-6-fluoro-3-methoxyaniline, followed by a Sandmeyer reaction to introduce a nitrile group. The resulting benzonitrile is then reduced to the target aldehyde.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Diazotization and Sandmeyer Reaction of 2-Bromo-6-fluoro-3-methoxyaniline

-

Diazotization: Dissolve 2-bromo-6-fluoro-3-methoxyaniline in a suitable acidic medium (e.g., a mixture of hydrochloric acid and water) and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the aniline solution while maintaining the temperature below 5 °C. Stir vigorously during the addition. The completion of the diazotization can be monitored by testing for the absence of nitrous acid using starch-iodide paper.

-

Sandmeyer Reaction: In a separate flask, prepare a solution or suspension of copper(I) cyanide (CuCN) in a suitable solvent.

-

Slowly add the cold diazonium salt solution to the CuCN mixture. Effervescence (evolution of nitrogen gas) should be observed. The reaction mixture is typically stirred at a controlled temperature until the evolution of gas ceases.

Step 2: Reduction of 2-Bromo-6-fluoro-3-methoxybenzonitrile to the Aldehyde

-

Reduction: The resulting 2-bromo-6-fluoro-3-methoxybenzonitrile can be reduced to the corresponding aldehyde. A suggested method is the use of Raney nickel in 75% formic acid at reflux.[2]

-

Alternatively, other reducing agents such as diisobutylaluminium hydride (DIBAL-H) at low temperatures can be employed for the selective reduction of the nitrile to the aldehyde.

-

Work-up and Purification: After the reaction is complete, the mixture is worked up by quenching the excess reducing agent, followed by extraction with a suitable organic solvent. The organic layers are combined, dried, and the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by column chromatography on silica gel, to yield pure this compound.

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system (CNS) and acting as antidepressants.[3] The strategic placement of the bromo, fluoro, and methoxy groups allows for selective functionalization and the construction of complex molecular frameworks.

Role as a Versatile Building Block

The aldehyde functional group is a versatile handle for various chemical transformations, including:

-

Reductive amination: To introduce amine functionalities, which are prevalent in many CNS-active drugs.

-

Wittig reaction and related olefination reactions: For the formation of carbon-carbon double bonds.

-

Oxidation: To form the corresponding carboxylic acid.

-

Condensation reactions: With various nucleophiles to form imines, hydrazones, and other derivatives.

The bromine atom is particularly useful for cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of diverse aryl, vinyl, and alkynyl substituents. The fluorine and methoxy groups can influence the compound's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in drug design.

While specific drug candidates synthesized directly from this compound are not extensively detailed in publicly available literature, its utility can be inferred from the synthesis of structurally related compounds. For instance, substituted benzaldehydes are precursors to a wide range of biologically active molecules, including inhibitors for Alzheimer's disease.[4]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its precursors. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, general guidelines for similar aromatic aldehydes should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

-

First Aid: In case of contact with skin or eyes, flush immediately with copious amounts of water. If inhaled, move to fresh air. If ingested, seek immediate medical attention.

For more detailed safety information, it is recommended to consult the MSDS for structurally similar compounds such as 3-bromobenzaldehyde.[5]

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, with significant potential in the field of drug discovery. Its unique combination of functional groups provides a platform for a wide range of chemical transformations, making it an attractive starting material for the development of novel therapeutics, particularly for CNS disorders. This guide provides a foundational understanding of its synthesis, properties, and applications, intended to facilitate its use in innovative research and development endeavors.

References

Sources

- 1. This compound | CAS 1780200-30-7 [matrix-fine-chemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound [myskinrecipes.com]

- 4. Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer’s Disease along with Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

Differentiating 2-Bromo-3-fluoro-6-methoxy and 6-Bromo-2-fluoro-3-methoxy Isomers: A Technical Guide

For Immediate Release

In the landscape of pharmaceutical and materials science research, the precise identification of positional isomers is not merely an academic exercise but a critical determinant of a compound's efficacy, safety, and novelty. The subtle shift of a single functional group on an aromatic ring can drastically alter biological activity, reactivity, and physical properties. This guide provides an in-depth technical analysis of two such closely related compounds: 2-Bromo-3-fluoro-6-methoxyanisole and 6-Bromo-2-fluoro-3-methoxyanisole, outlining the key analytical methodologies required for their unambiguous differentiation.

Structural and Nomenclature Analysis

At first glance, the names suggest a simple transposition of substituents. However, this exchange creates distinct chemical environments with significant consequences. The core structure is a substituted anisole ring. The numbering of the benzene ring is prioritized based on IUPAC nomenclature rules, leading to the distinct naming of these two isomers.

-

Isomer A: 2-Bromo-3-fluoro-6-methoxyanisole: In this configuration, the bromine and fluorine atoms are adjacent (ortho) to each other, with the methoxy group positioned across the ring.

-

Isomer B: 6-Bromo-2-fluoro-3-methoxyanisole: Here, the fluorine and methoxy groups are adjacent, with the bromine atom at the 6-position.

The fundamental difference lies in the neighboring groups for each substituent, which is the primary driver of the disparities in their analytical signatures.

Caption: Structural comparison of the two positional isomers.

Physicochemical and Spectroscopic Properties

While comprehensive experimental data for these specific isomers is not widely published, their structural differences allow for the prediction of distinct properties. These differences are crucial for designing separation and analysis protocols.

| Property | 2-Bromo-3-fluoro-6-methoxyanisole (Isomer A) | 6-Bromo-2-fluoro-3-methoxyanisole (Isomer B) | Rationale for Difference |

| Molecular Weight | 205.02 g/mol [1] | 205.02 g/mol | Identical, as they are isomers. |

| Dipole Moment | Predicted to be different | Predicted to be different | The vector sum of individual bond dipoles will differ due to the distinct spatial arrangement of the electronegative Br, F, and O atoms. |

| ¹H NMR | Two distinct aromatic proton signals expected. | Two distinct aromatic proton signals expected. | Chemical shifts and coupling constants (J-values) will be unique for each isomer due to different neighboring substituents. |

| ¹³C NMR | Unique set of chemical shifts for aromatic carbons. | Unique set of chemical shifts for aromatic carbons. | The electronic environment of each carbon atom is different, leading to distinct resonance frequencies. |

| ¹⁹F NMR | A single resonance with specific coupling to neighboring protons. | A single resonance with different coupling patterns. | The proximity and number of adjacent protons differ, altering the splitting pattern of the fluorine signal. |

| Retention Time (GC/HPLC) | Expected to be different | Expected to be different | The difference in polarity and shape will lead to differential interaction with the stationary phase.[2][3] |

The Cornerstone of Differentiation: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing these isomers. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides a definitive fingerprint for each molecule.

Predicted ¹H NMR Analysis

The two protons on the aromatic ring of each isomer will exhibit distinct chemical shifts and splitting patterns.[4][5]

-

Isomer A (2-Bromo-3-fluoro-6-methoxy): The proton at C4 will be coupled to the proton at C5 and the fluorine at C3. The proton at C5 will be coupled to the proton at C4. This will result in a complex splitting pattern, likely a doublet of doublets for H4 and a doublet for H5.

-

Isomer B (6-Bromo-2-fluoro-3-methoxy): The proton at C4 will be coupled to the proton at C5. The proton at C5 will be coupled to the proton at C4 and the fluorine at C2. This will again result in a unique set of doublet of doublets and doublet signals, but with different coupling constants and chemical shifts compared to Isomer A.

Experimental Protocol: ¹H NMR Acquisition

A standard protocol for acquiring a high-resolution ¹H NMR spectrum is essential for accurate structural elucidation.[6]

-

Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Spectrometer Setup: Utilize a high-field NMR spectrometer (≥400 MHz) to ensure adequate signal dispersion.[6]

-

Acquisition Parameters:

-

Set the spectral width to cover the expected range of aromatic and aliphatic protons (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

-

Apply a relaxation delay of at least 2-3 seconds to ensure quantitative integration.

-

-

Data Processing: Process the raw data with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Mass Spectrometry: A Confirmatory Technique

While standard electron ionization mass spectrometry (EI-MS) will show an identical molecular ion peak for both isomers, it can still be a valuable tool. The fragmentation patterns may differ slightly due to the different positions of the substituents influencing bond cleavage. However, differentiating positional isomers by MS alone can be challenging and often requires advanced techniques or statistical analysis.[7][8][9][10] More advanced methods like infrared ion spectroscopy (IRIS) have shown promise in distinguishing positional isomers by generating unique IR spectra for mass-selected ions.[8][11]

Chromatographic Separation: Isolating the Isomers

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are indispensable for the physical separation of the isomers, a critical step for ensuring the purity of a desired compound.[12] The choice of stationary phase is paramount.

-

Reverse-Phase HPLC (RP-HPLC): Using a C18 or Phenyl-Hexyl column, the isomers can be separated based on subtle differences in their hydrophobicity and pi-pi interactions with the stationary phase.[3][13]

-

Normal-Phase HPLC: Columns that exploit halogen-π interactions can also be effective for separating halogenated aromatic compounds.[2]

Protocol: HPLC Method Development

Caption: Workflow for developing an HPLC separation method.

-

Column Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm). If separation is poor, a phenyl-based column may offer better selectivity for aromatic compounds.[3]

-

Mobile Phase: Use a binary solvent system, typically acetonitrile and water or methanol and water.

-

Initial Run: Begin with an isocratic elution (e.g., 60:40 Acetonitrile:Water) or a broad gradient (e.g., 10% to 90% Acetonitrile over 20 minutes).

-

Optimization: Adjust the gradient slope, isocratic hold times, and solvent composition to maximize the resolution between the two isomer peaks.

-

Validation: Once baseline separation is achieved, validate the method for robustness, linearity, and precision.

Synthesis and Regioselectivity

The distinct structures of these isomers necessitate different synthetic strategies. The synthesis of polysubstituted benzenes relies heavily on controlling the regioselectivity of electrophilic aromatic substitution or using directed ortho-metalation techniques.[14][15][16] For example, the synthesis of 2-bromo-6-fluoroaniline, a potential precursor, requires a multi-step process to control the position of bromination and avoid the formation of undesired isomers.[17] Understanding the directing effects of the fluoro, bromo, and methoxy groups is key to designing a synthesis that yields the desired isomer with high purity.

Conclusion

The differentiation of 2-Bromo-3-fluoro-6-methoxyanisole and 6-Bromo-2-fluoro-3-methoxyanisole is a challenge that underscores the precision required in modern chemistry. While they share the same molecular formula, their distinct structures give rise to unique spectroscopic and chromatographic profiles. A multi-technique approach, with NMR spectroscopy as the definitive identification tool and chromatography as the essential separation method, is crucial. For any researcher in drug discovery or materials science, the ability to confidently distinguish and isolate such positional isomers is fundamental to achieving reproducible results and ensuring the integrity of their final product.

References

- Regioselectivity Definition. (n.d.). Fiveable.

- Mass Spectral Differentiation of Positional Isomers Using Multivariate Statistics. (2025). ResearchGate.

- Mass Spectrometry-Based Identification of Ortho-, Meta- and Paraisomers Using Infrared Ion Spectroscopy. (2020). Semantic Scholar.

- Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. (2019). Chemical Science.

- Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. (n.d.). Analyst (RSC Publishing).

- Regioselective synthesis: Significance and symbolism. (2025).

- Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. (2022). PMC.

- Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. (2022). Analytical Chemistry.

- HPLC separation of related halogenated aromatic, any one?? (2015). Chromatography Forum.

- Regioselective reaction: Significance and symbolism. (2025).

- Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. (2025). MicroSolv.

- Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. (2022). Pharm Anal Acta.

- Preparation method of 2-bromo-6-fluoroaniline. (n.d.). Google Patents.

- The 1H NMR spectra of three isomers with molecular formula C4H9Br... (n.d.). Pearson.

- Proton NMR Analysis to identify Isomers. (2021). YouTube.

- A Comparative Analysis of the ¹H NMR Spectrum of 5-Bromo-4-fluoro-2-methyl-1H-indole. (n.d.). Benchchem.

- 2-Bromo-3-fluoroanisole. (n.d.). PubChem.

Sources

- 1. 2-Bromo-3-fluoroanisole | C7H6BrFO | CID 2779318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04906A [pubs.rsc.org]

- 3. Isomers and Recommended HPLC Columns for Effective Separation - HPLC Primer [mtc-usa.com]

- 4. The 1H NMR spectra of three isomers with molecular formula C4H9Br... | Study Prep in Pearson+ [pearson.com]

- 5. m.youtube.com [m.youtube.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy - Analyst (RSC Publishing) [pubs.rsc.org]

- 12. walshmedicalmedia.com [walshmedicalmedia.com]

- 13. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]

- 14. fiveable.me [fiveable.me]

- 15. wisdomlib.org [wisdomlib.org]

- 16. wisdomlib.org [wisdomlib.org]

- 17. CN115784896A - Preparation method of 2-bromo-6-fluoroaniline - Google Patents [patents.google.com]

Solubility Profiling of Fluorinated Bromobenzaldehydes: Protocols and Thermodynamic Analysis

Executive Summary

Fluorinated bromobenzaldehydes (e.g., 4-bromo-2-fluorobenzaldehyde, 2-bromo-5-fluorobenzaldehyde) are critical electrophilic intermediates in medicinal chemistry, serving as precursors for Suzuki-Miyaura cross-couplings and Schiff base formations. Their dual-halogenated nature introduces unique solubility challenges: the lipophilic bromine atom competes with the polar, hydrogen-bond-accepting fluorine and formyl groups.

This guide provides a technical framework for determining, modeling, and optimizing the solubility of these compounds. Unlike simple aromatics, the crystal lattice energy of these isomers varies significantly (melting points range from 31°C to 62°C), necessitating precise thermodynamic profiling to optimize reaction yield and purification efficiency.

Thermodynamic Theory & Molecular Interactions

To predict solubility behavior, one must understand the interplay between the crystal lattice and the solvent dielectric field.

Solute-Solvent Mechanistics

-

Crystal Lattice Energy: The low melting points of isomers like 3-bromo-4-fluorobenzaldehyde (31–33 °C) [1] vs. 4-bromo-2-fluorobenzaldehyde (58–62 °C) [2] indicate that the para-bromo position stabilizes the lattice more effectively than the meta-bromo. Lower melting point isomers generally exhibit higher solubility in organic solvents at ambient temperatures.

-

Fluorine Effect: The fluorine atom acts as a weak hydrogen bond acceptor but significantly increases the dipole moment. This enhances solubility in polar aprotic solvents (THF, DMF) compared to non-fluorinated analogs.

-

Bromine Effect: The large, polarizable bromine atom increases London dispersion forces, enhancing solubility in chlorinated solvents (DCM, Chloroform) and aromatics (Toluene).

Thermodynamic Modeling

For rigorous solubility profiling, experimental data should be correlated using the Modified Apelblat Equation , which accounts for the non-ideal behavior of these polar-aromatic solutions:

Where:

- is the mole fraction solubility.

- is the absolute temperature.

- are empirical model parameters derived from regression analysis.

Experimental Protocols

Two validated methods are presented: the high-throughput Laser Monitoring Technique for rapid profiling, and the Static Gravimetric Method for high-precision saturation data.

Method A: Automated Laser Monitoring (Dynamic)

This method detects the precise moment of dissolution by monitoring the turbidity of a suspension using a laser beam. It is ideal for generating polythermal solubility curves rapidly.

Equipment: Automated solubility workstation (e.g., Crystal16 or similar) with turbidity probes.

Protocol:

-

Preparation: Weigh excess fluorinated bromobenzaldehyde (approx. 200 mg) into a borosilicate glass vial.

-

Solvent Addition: Add a known mass of solvent (e.g., Methanol, 2 mL).

-

Equilibration: Stir at 600 rpm.

-

Temperature Ramp:

-

Heat at 0.5 °C/min until the laser transmission reaches 100% (Clear Point:

). -

Cool at 0.5 °C/min until transmission drops (Cloud Point:

).

-

-

Data Validation: The solubility temperature is defined as

. Repeat for varying concentrations (

Figure 1: Workflow for dynamic solubility determination via Laser Monitoring.

Method B: Static Gravimetric Method (Standard)

Use this method when optical probes are unavailable or for validating laser data.

-

Saturation: Add excess solute to 10 mL of solvent in a jacketed equilibrium cell.

-

Agitation: Stir at the target temperature (e.g., 298.15 K) for 24 hours.

-

Settling: Stop stirring and allow phases to separate for 2 hours at constant temperature.

-

Sampling: Withdraw the supernatant using a pre-heated syringe filter (0.22 µm PTFE).

-

Quantification: Evaporate solvent and weigh the residue, or quantify via HPLC (UV detection at 254 nm).

Solubility Data & Solvent Selection Guide

The following data categorizes solvents based on their interaction with the 4-bromo-2-fluorobenzaldehyde and 2-bromo-5-fluorobenzaldehyde isomers [3, 4].

Relative Solubility Profile (at 25°C)

| Solvent Class | Representative Solvent | Solubility Status | Mechanism | Application |

| Halogenated | Dichloromethane (DCM) | Very High | Dispersion forces (Br-Cl interactions) | Synthesis / Extraction |

| Polar Aprotic | Ethyl Acetate | High | Dipole-Dipole | Reaction Solvent |

| Polar Aprotic | THF | High | H-bond acceptance | Grignard/Lithiation |

| Polar Protic | Methanol / Ethanol | Moderate | H-bonding (Solute acts as acceptor) | Crystallization |

| Aromatic | Toluene | Moderate | Hot Extraction | |

| Non-Polar | Hexane / Heptane | Low/Insoluble | Lack of polarity | Anti-Solvent |

| Aqueous | Water | Insoluble | Hydrophobic effect | Wash solvent |

Crystallization Strategy

Purification of these intermediates is best achieved using a cooling crystallization or anti-solvent approach.

-

System A (Single Solvent): Ethanol or Methanol.[1] The compound is soluble at reflux (approx. 60-70°C) but crystallizes upon cooling to 0-5°C due to the steep solubility curve in protic solvents [5].

-

System B (Binary System): Dissolve in minimal DCM or Ethyl Acetate, then slowly add Hexane until turbidity persists. Cool to induce nucleation.

Figure 2: Decision matrix for solvent selection based on process requirements.

References

Sources

2-Bromo-3-fluoro-6-methoxybenzaldehyde MSDS and safety data

An In-depth Technical Guide to the Safe Handling of 2-Bromo-3-fluoro-6-methoxybenzaldehyde

This guide provides a comprehensive overview of the safety, handling, and toxicological profile of this compound (CAS No. 1780200-30-7), a key intermediate in pharmaceutical synthesis.[1] Designed for researchers, chemists, and drug development professionals, this document synthesizes critical safety data with practical, field-proven insights to ensure safe laboratory operations.

Chemical Identification and Physicochemical Properties

Accurate identification is the foundation of chemical safety. This compound is an aromatic aldehyde containing bromine, fluorine, and a methoxy group, functionalities that contribute to its utility in cross-coupling reactions for building complex molecules.[1]

| Identifier | Value | Source |

| Chemical Name | This compound | [1][2] |

| CAS Number | 1780200-30-7 | [1][2][3] |

| Molecular Formula | C₈H₆BrFO₂ | [1][2] |

| Molecular Weight | 233.03 g/mol | [1][2][4] |

| Physical Form | Solid | [4] |

| Recommended Storage | 2-8°C, under inert gas | [1] |

Hazard Analysis and GHS Classification

Anticipated GHS Classification:

-

Acute Oral Toxicity, Category 4 (Harmful if swallowed) [5][6][7]

-

Skin Corrosion/Irritation, Category 2 (Causes skin irritation) [5][7][8][9]

-

Serious Eye Damage/Eye Irritation, Category 2 (Causes serious eye irritation) [7][8][9]

-

Specific Target Organ Toxicity — Single Exposure, Category 3 (May cause respiratory irritation) [5][7][8][9]

The following diagram illustrates the anticipated hazard warnings based on this analysis.

Caption: Anticipated GHS Pictogram and Hazard Statements.

Emergency Procedures and First-Aid Protocols

In the event of exposure, immediate and appropriate action is critical. The following protocols are based on best practices for handling hazardous aromatic aldehydes.[7][8][10]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][10]

-

Skin Contact: Remove all contaminated clothing and shoes. Wash the affected area immediately and thoroughly with soap and plenty of water.[7][10] If skin irritation occurs, seek medical advice.[5]

-

Inhalation: Move the individual to fresh air and ensure they are in a position comfortable for breathing. If the person is not breathing, provide artificial respiration. Seek medical attention if you feel unwell.[7][8][10]

-

Ingestion: Do NOT induce vomiting. Clean the mouth with water and seek immediate medical attention.[7]

Safe Handling, Storage, and Engineering Controls

Proactive measures are essential to minimize exposure risk. A systematic workflow, from receiving the chemical to its disposal, ensures safety at every step.

Causality in Handling: This compound is a solid, likely a powder, which presents an inhalation risk if it becomes airborne.[8] Therefore, all manipulations should be performed in a manner that avoids dust formation.[10] It is designated for storage at refrigerated temperatures (2-8°C) under an inert gas, suggesting that it may be sensitive to atmospheric conditions like moisture or oxygen over time.[1]

The diagram below outlines the recommended workflow for handling this reagent.

Caption: Recommended laboratory workflow for safe handling.

Engineering Controls: Always handle this chemical within a certified chemical fume hood or a glovebox to maintain low airborne concentrations.[8] An eyewash station and safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to prevent dermal, ocular, and respiratory exposure. The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.

-

Eye and Face Protection: Wear chemical safety goggles that conform to EU standard EN166 or OSHA's 29 CFR 1910.133 regulations.[11] A face shield may be required for splash-prone operations.

-

Skin Protection: A standard laboratory coat is required. For handling, wear chemically resistant gloves (e.g., Nitrile rubber) that are appropriate for the task and have been inspected for integrity before use.[10]

-

Respiratory Protection: Under normal use conditions within a fume hood, respiratory protection is not typically required.[8][11] If engineering controls are insufficient or in case of a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

The following diagram illustrates the hierarchy of personal protective equipment.

Caption: Mandatory personal protective equipment (PPE).

Stability, Reactivity, and Disposal

Stability: The compound is likely stable under recommended storage conditions. However, some related benzaldehydes are noted as being air or light-sensitive.[7][10] Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases, which can react exothermically or degrade the compound.[8][11] Hazardous Decomposition Products: Upon combustion, this material may produce toxic fumes including carbon monoxide, carbon dioxide, and halogenated compounds.[11][12]

Disposal Protocol: All waste generated from this material must be treated as hazardous.[10]

-

Collect waste material and any contaminated disposables in a clearly labeled, sealed container.

-

Do not mix with other waste streams unless compatibility is confirmed.

-

Dispose of the contents and container through a licensed and approved waste disposal contractor, in full compliance with all federal, state, and local regulations.[7][8][10]

Toxicological Profile

There is no specific toxicological data (e.g., LD50) available for this compound in the provided search results.[5][12] The toxicological assessment is based on irritation data from analogous compounds.

-

Acute Effects: The primary acute hazards are irritation to the skin, eyes, and respiratory system upon direct contact or inhalation.[7][8] Ingestion may be harmful.[5][7]

-

Chronic Effects: No information is available regarding the carcinogenic, mutagenic, or reproductive effects of this specific compound.[5][8] It is prudent to minimize long-term exposure.

References

- MySkinRecipes. This compound.

- Sigma-Aldrich. 6-Bromo-2-fluoro-3-methoxybenzaldehyde AldrichCPR.

- Fisher Scientific. SAFETY DATA SHEET - 5-Bromo-2-hydroxy-3-methoxybenzaldehyde.

- Thermo Fisher Scientific. SAFETY DATA SHEET - 3-Bromo-4-methoxybenzaldehyde.

- Fisher Scientific.

- Ossila.

- Thermo Fisher Scientific.

- MilliporeSigma.

- Sigma-Aldrich. 2-Bromo-6-fluorobenzaldehyde 96%.

- oxfordlabchem.com.

- Mol-Instincts. This compound | CAS 1780200-30-7.

- BLD Pharm. 1780200-30-7|this compound.

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound | CAS 1780200-30-7 [matrix-fine-chemicals.com]

- 3. 1780200-30-7|this compound|BLD Pharm [bldpharm.com]

- 4. 6-Bromo-2-fluoro-3-methoxybenzaldehyde AldrichCPR 853792-27-5 [sigmaaldrich.com]

- 5. downloads.ossila.com [downloads.ossila.com]

- 6. 2-溴-6-氟苯甲醛 96% | Sigma-Aldrich [sigmaaldrich.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.cn [sigmaaldrich.cn]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. fishersci.com [fishersci.com]

- 12. oxfordlabchem.com [oxfordlabchem.com]

Methodological & Application

Synthesis of 2-Bromo-3-fluoro-6-methoxybenzaldehyde from 2-bromo-3,6-difluorobenzaldehyde

Executive Summary

This guide details the protocol for synthesizing 2-Bromo-3-fluoro-6-methoxybenzaldehyde (CAS: 1780200-30-7) from 2-bromo-3,6-difluorobenzaldehyde .[1] This transformation relies on a regioselective Nucleophilic Aromatic Substitution (

Mechanistic Rationale & Regioselectivity[1]

The Challenge of Regioselectivity

The starting material, 2-bromo-3,6-difluorobenzaldehyde, possesses two electrophilic fluorinated sites (C3 and C6).[1] Successful synthesis requires the nucleophile (methoxide) to differentiate between these two positions.[1]

-

Site C6 (Target): Located ortho to the aldehyde group (-CHO).[1] The aldehyde is a strong electron-withdrawing group (EWG) via resonance (-M) and induction (-I).[1] This creates a significant partial positive charge (

) at C6, stabilizing the Meisenheimer complex intermediate.[1] -

Site C3 (Off-Target): Located meta to the aldehyde and ortho to the bromine atom.[1] While the bromine provides some inductive withdrawal (-I), it is weakly deactivating compared to the aldehyde. Furthermore, the meta position relative to the -CHO group does not allow for resonance stabilization of the negative charge on the carbonyl oxygen.[1]

Reaction Pathway Diagram

The following diagram illustrates the electronic logic dictating the reaction pathway.

Figure 1: Mechanistic pathway showing the kinetic preference for C6 substitution due to ortho-activation by the aldehyde group.[1]

Experimental Protocol

Materials & Reagents

| Component | Role | Equivalence | Molecular Weight |

| 2-Bromo-3,6-difluorobenzaldehyde | Substrate | 1.0 eq | 221.00 g/mol |

| Sodium Methoxide (NaOMe) | Nucleophile | 1.2 eq | 54.02 g/mol |

| Tetrahydrofuran (THF) | Solvent | 10-15 V | - |

| Methanol (MeOH) | Co-Solvent | 2-3 V | - |

Step-by-Step Procedure

Note: This protocol is adapted from optimized patent literature for KRAS inhibitor intermediates [1, 2].

Step 1: Preparation of Reaction Mixture

-

Equip a dry 3-neck round-bottom flask with a magnetic stir bar, a nitrogen inlet, and a reflux condenser.

-

Charge the flask with 2-bromo-3,6-difluorobenzaldehyde (1.0 eq).[1]

-

Add anhydrous THF (10 volumes relative to mass of substrate) and MeOH (2 volumes).[1] Stir until fully dissolved.

-

Critical: Ensure solvents are anhydrous to prevent hydrolysis of the aldehyde or competition from hydroxide ions (which would form the phenol).[1]

-

Step 2: Nucleophile Addition

-

Cool the solution to 0°C using an ice bath.

-

Slowly add Sodium Methoxide (1.2 eq) portion-wise over 15–20 minutes.

-

Observation: A slight color change (yellowing) is normal upon base addition.[1]

-

Why 0°C? Although literature cites higher temperatures for scale-up, initiating at 0°C prevents localized high concentrations that could lead to bis-substitution (dimethoxy byproduct).

-

Step 3: Reaction & Monitoring

-

Allow the reaction to warm to Room Temperature (25°C) .

-

Monitor via TLC or LC-MS after 2 hours.

-

Optimization Note: If the reaction is incomplete after 4 hours at 25°C, heat the mixture to 60°C for 12–18 hours as described in scale-up protocols [1]. However, milder conditions usually suffice and yield cleaner products.[1]

Step 4: Work-up & Isolation [1]

-

Concentrate the reaction mixture under reduced pressure to remove the majority of THF/MeOH.

-

Resuspend the residue in Water (10 volumes).

-

Stir the aqueous suspension for 30 minutes. The product typically precipitates as a solid.[1]

-

Filtration: Collect the solid by vacuum filtration.[1] Wash the cake with cold water (3 x 2 volumes) to remove residual NaF and NaOMe.

-

Drying: Dry the solid in a vacuum oven at 45°C overnight.

Step 5: Purification (If Necessary) [1]

-

The crude purity is often >95%.[1] If purification is required, recrystallize from Ethyl Acetate/Hexanes or perform flash column chromatography (0-20% EtOAc in Hexanes).[1]

Analytical Data & Validation

Expected NMR Signature

To validate the structure, ensure the integration ratio supports mono-methoxylation and the coupling constants reflect the correct regiochemistry.[1]

-

H NMR (400 MHz, CDCl

- F NMR:

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Bis-substitution (Dimethoxy) | Excess NaOMe or Temperature too high.[1] | Strictly control stoichiometry (1.1–1.2 eq). Keep reaction at 0°C–RT. |

| Hydrolysis (Phenol formation) | Wet solvents (Water present).[1] | Use anhydrous THF/MeOH.[1] Ensure NaOMe is dry. |

| Incomplete Conversion | Old NaOMe reagent. | Use freshly opened NaOMe or generate in situ (Na metal in MeOH).[1] |

Process Safety (HSE)[1]

-

Sodium Methoxide: Highly caustic and moisture sensitive.[1] Handle under inert atmosphere.

-

Fluorinated Aromatics: Potential skin irritants.[1] Use double gloving (Nitrile).[1]

-

Exotherm: The addition of alkoxide to the aldehyde solution can be exothermic; strictly follow the 0°C addition rule.[1]

References

-

US Patent Application 2023/0002414 A1. KRAS G12D Inhibitors.[1][2] (2023).[1][2] Describes the specific synthesis of this compound (Intermediate C2-3) from the difluoro precursor using NaOMe/THF at 60°C.

-

CN Patent 110563722 A. Pyridine or Pyridazine Ring Compound and Application Thereof.[1] (2019).[1] Details the synthesis of this compound via nucleophilic substitution.

-

[1]

-

-

March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[1] 4th Ed.[1] (Wiley, 1992).[1] General reference for regioselectivity in Nucleophilic Aromatic Substitution (

).

Sources

Nucleophilic aromatic substitution conditions for methoxylation of fluorobenzaldehydes

An Application Guide to Nucleophilic Aromatic Substitution (SNAr)

Topic: Optimized Conditions for the Methoxylation of Fluorobenzaldehydes For: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the methoxylation of fluorobenzaldehydes via Nucleophilic Aromatic Substitution (SNAr). It moves beyond simple procedural lists to explain the underlying principles that govern this powerful transformation, enabling researchers to optimize conditions, troubleshoot reactions, and adapt these methods for complex molecular scaffolds.

The Strategic Importance of SNAr Methoxylation

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction in modern organic synthesis, providing a reliable pathway to form carbon-heteroatom bonds on electron-deficient aromatic rings.[1] The methoxylation of fluorobenzaldehydes is a particularly valuable transformation, converting readily available starting materials into key intermediates for pharmaceuticals, agrochemicals, and materials science. The resulting methoxybenzaldehydes are precursors to a vast array of more complex molecules, including natural products like vanillin.[2][3][4][5]

Unlike palladium-catalyzed methods such as the Buchwald-Hartwig amination, SNAr reactions offer the advantage of being transition-metal-free, which can simplify purification and reduce costs, particularly at an industrial scale.[6] This guide focuses on the specific conditions required to efficiently displace a fluoride leaving group with a methoxide nucleophile, a reaction favored by the unique electronic properties of fluorine.

Mechanistic Foundations: Why the Reaction Works

The SNAr reaction proceeds through a distinct two-step addition-elimination mechanism, which is fundamentally different from S_N_1 or S_N_2 pathways.[7][8] Understanding this mechanism is critical for rational optimization.

The Addition-Elimination Pathway

The process begins with the attack of the nucleophile (methoxide) on the carbon atom bearing the leaving group (fluoride).[9] This initial attack is the rate-determining step as it temporarily disrupts the aromaticity of the ring to form a high-energy, resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][10][11] In the second, faster step, the leaving group is eliminated, restoring the aromatic system and yielding the final product.[9]

Caption: The Addition-Elimination mechanism of SNAr methoxylation.

Causality of Experimental Choices

-

Role of the Aldehyde Group: The reaction's feasibility hinges on the presence of a strong electron-withdrawing group (EWG) on the aromatic ring.[7][12] The benzaldehyde's formyl group (-CHO) acts as a powerful EWG, reducing the electron density of the ring and making it susceptible to nucleophilic attack.[10]

-

Positional Requirement (Ortho/Para Activation): The EWG must be positioned ortho or para to the fluorine leaving group.[8][12] This specific arrangement allows the negative charge of the Meisenheimer complex to be delocalized onto the electronegative oxygen atom of the aldehyde via resonance, providing crucial stabilization.[10][12] A meta-positioned aldehyde does not offer this resonance stabilization, rendering substrates like m-fluorobenzaldehyde largely unreactive under standard SNAr conditions.[11]

-

The Fluorine Advantage (The "Element Effect"): In SN1 and SN2 reactions, iodide is the best halide leaving group. In SNAr, the reactivity order is inverted: F > Cl > Br > I.[9][13] This is because the rate-determining step is the initial nucleophilic attack, not the departure of the leaving group.[14] Fluorine's intense electronegativity strongly polarizes the C-F bond and inductively withdraws electron density from the ring, making the ipso-carbon highly electrophilic and accelerating the initial attack.[11][14][15]

Optimizing Reaction Parameters: A Practical Guide

Successful methoxylation requires careful consideration of the substrate, nucleophile source, solvent, and temperature. The interplay between these factors dictates reaction efficiency, time, and final yield.

| Parameter | Recommended Choice(s) | Rationale & Expert Insights |

| Substrate | ortho- or para-Fluorobenzaldehyde | The aldehyde group provides the necessary electronic activation for the SNAr mechanism. meta-isomers are generally unsuitable.[11] |

| Nucleophile Source | Sodium Methoxide (NaOMe) or Potassium Methoxide (KOMe) | These are strong, pre-formed nucleophiles. NaOMe is widely used, but KOMe can sometimes offer different solubility and reactivity profiles. |

| Base (for in situ generation) | Potassium Carbonate (K₂CO₃) | Using methanol as a co-solvent, K₂CO₃ acts as a base to deprotonate methanol, forming methoxide in situ. This is often a more cost-effective and less moisture-sensitive option than using pure NaOMe.[16][17] |

| Solvent | DMSO, DMF, NMP | Crucial for success. Polar aprotic solvents excel at solvating the counter-ion (Na⁺, K⁺) while leaving the methoxide anion poorly solvated, or "naked," dramatically increasing its nucleophilicity and reaction rate.[18][19][20] |

| Temperature | 65 - 120 °C | Heating is typically required to overcome the activation energy barrier of disrupting aromaticity. Monitor for potential side reactions or decomposition at higher temperatures.[21][22] |

| Atmosphere | Inert (Nitrogen or Argon) | While not always strictly necessary, using an inert atmosphere is good practice to prevent oxidation of the aldehyde and to ensure anhydrous conditions, especially when using reactive reagents like NaOMe. |

Validated Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the methoxylation of para- and ortho-fluorobenzaldehyde.

Caption: General experimental workflow for SNAr methoxylation.

Protocol 1: Methoxylation of 4-Fluorobenzaldehyde using Potassium Carbonate

This protocol utilizes an in situ generation of the methoxide nucleophile, which is often more practical and economical for larger-scale synthesis.

-

Materials:

-

4-Fluorobenzaldehyde (1.0 equiv)

-

Potassium Carbonate (K₂CO₃), anhydrous (1.5 - 2.0 equiv)

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Methanol (MeOH), anhydrous (2.0 - 3.0 equiv)

-

Ethyl Acetate

-

Brine (saturated aq. NaCl)

-

Deionized Water

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

-

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add potassium carbonate.

-

Place the flask under an inert atmosphere (Nitrogen or Argon).

-

Add anhydrous DMSO to create a stirrable slurry (approx. 0.2 - 0.5 M concentration with respect to the aldehyde).

-

Add methanol, followed by the 4-fluorobenzaldehyde.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction's progress by TLC or LC-MS until consumption of the starting material is complete (typically 4-12 hours).

-

Cool the mixture to room temperature.

-

Pour the reaction mixture slowly into a beaker containing a large volume of cold water. This will precipitate the product and dissolve the DMSO and inorganic salts.

-

Extract the aqueous mixture three times with ethyl acetate.

-

Combine the organic layers and wash with water, followed by brine, to remove residual DMSO.[20][23]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to yield 4-methoxybenzaldehyde.

-

Protocol 2: Methoxylation of 2-Fluorobenzaldehyde using Sodium Methoxide

This protocol uses a pre-formed, highly reactive nucleophile and is suitable for rapid, small-scale synthesis.

-

Materials:

-

2-Fluorobenzaldehyde (1.0 equiv)

-

Sodium Methoxide (NaOMe) (1.1 - 1.2 equiv)

-

Dimethylformamide (DMF), anhydrous

-

Diethyl Ether

-

Deionized Water

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

-

Procedure:

-

To a dry, inert-atmosphere flask, add sodium methoxide.

-

Add anhydrous DMF to dissolve or suspend the NaOMe (approx. 0.5 M).

-

Add 2-fluorobenzaldehyde to the mixture via syringe.

-

Heat the reaction to 70-90 °C and stir.

-

Monitor the reaction until completion (typically 1-6 hours).

-

After cooling to room temperature, carefully pour the mixture into ice-water.

-

Extract the product with diethyl ether (3x).

-

Combine the organic extracts, wash with water and brine, dry over MgSO₄, filter, and concentrate.

-

Purify the resulting 2-methoxybenzaldehyde via column chromatography or distillation.

-

Troubleshooting & Field Insights

-

Incomplete Conversion: If the reaction stalls, the cause may be insufficient base, wet reagents/solvents deactivating the nucleophile, or inadequate temperature. Consider adding more base/methoxide or increasing the temperature slightly.

-

Side Product Formation: At elevated temperatures or with prolonged reaction times, aldehydes can be sensitive. If side products are observed, attempt the reaction at the lowest effective temperature.

-

Difficult Purification: High-boiling polar aprotic solvents like DMSO and DMF can be challenging to remove.[20][23] Thoroughly washing the organic extracts with water and brine during workup is essential. For stubborn cases, a lengthy vacuum at elevated temperatures (if the product is stable) can help remove residual solvent.

-

Substrate Reactivity: Quantum mechanics calculations have suggested that the reaction may proceed through an initial addition of methoxide to the aldehyde carbonyl, forming a hemiacetal which is the true substrate for the subsequent SNAr displacement.[21][24] While this does not change the practical procedure, it helps explain why temperatures higher than expected may be needed to drive the reaction to completion.[21]

References

-

Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]

-

Nucleophilic aromatic substitution. Wikipedia. [Link]

-

5.6 Nucleophilic Aromatic Substitution: SNAr. KPU Pressbooks - Organic Chemistry II. [Link]

-

Describe the role of an electron withdrawing group in facilitating the SNAr reaction on an aromatic ring. Filo. [Link]

-

Nucleophilic aromatic substitution. BYJU'S. [Link]

-

Nucleophilic Aromatic Substitution. University of Babylon. [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

-

Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Chemistry Stack Exchange. [Link]

-

One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution. ResearchGate. [Link]

-

A DFT investigation on aromatic nucleophilic substitution (SNAr) reaction between 4-fluoro-1-naphthaldehyde/4-fluoro-2-naphthaldehyde/1-fluoro-2-naphthaldehyde/1-fluoronaphthalene and methylthiolate ion in gas phase and in protic/aprotic solvents. ResearchGate. [Link]

-

NUCLEOPHILIC AROMATIC SUBSTITUTION. NCRD's Sterling Institute of Pharmacy. [Link]

-

Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC. [Link]

-

SNAr Reaction in S-based Solvents. WordPress. [Link]

-

Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts. [Link]

-

A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide. PMC. [Link]

-

Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. ResearchGate. [Link]

-

Solvent Molecules Play a Role in an SNAr Reaction. ChemRxiv. [Link]

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

An environmentally benign process to synthesize vanillin and other substituted phenyl aldehydes using natural phenylpropenes. PubMed. [Link]

-

Nucleophilic aromatic substitution reactions with carbanions and nitranions in dimethyl sulfoxide solution. ACS Publications. [Link]

-

Variation in the concentration of sodium methoxide, Sodium bicarbonate, potassium methoxide and potassium bicarbonate. ResearchGate. [Link]

-

Vanillin production by Corynebacterium glutamicum using heterologous aromatic carboxylic acid reductases. PMC. [Link]

-

SNAr Reaction in Other Common Molecular Solvents. WordPress. [Link]

-

SNAr Reaction in Common Molecular Solvents Under Pressure. WordPress. [Link]

-

Nucleophilic Aromatic Substitution. YouTube. [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

-

Vanillin Synthesis from 4-Hydroxybenzaldehyde. ERIC. [Link]

-

Highly Regioselective Snar of a Polyhalogenated Benzaldehyde. WuXi Biology. [Link]

-

SNAr reaction in aqueous medium in presence of mixed organic and inorganic bases. RSC Advances. [Link]

-

Reactivity at sp2 Centres: Aromatic Compounds as Electrophiles. University of Leeds. [Link]

-

Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PMC. [Link]

-

Vanillin Synthesis from 4-Hydroxybenzaldehyde. University of Delaware. [Link]

-

Green Chemistry. RSC Publishing. [Link]

-

Interrupted SNAr-Alkylation Dearomatization. PMC. [Link]

-

Synthesis of vanillin from lignin or ferulic acid. YouTube. [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

Buchwald-Hartwig coupling. YouTube. [Link]

-

Kinetics of Homogeneous Reaction of Potassium Methoxide Based on K2CO3 Catalyst in Transesterification of RBDPO to Biodiesel. ResearchGate. [Link]

-

Comparative study of the effectiveness of Na2CO3 and K2CO3 as base in methylation reaction on eugenol using dimethylcarbonate. ResearchGate. [Link]

Sources

- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. An environmentally benign process to synthesize vanillin and other substituted phenyl aldehydes using natural phenylpropenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ERIC - EJ773312 - Vanillin Synthesis from 4-Hydroxybenzaldehyde, Journal of Chemical Education, 2007-Jul [eric.ed.gov]

- 4. www1.udel.edu [www1.udel.edu]

- 5. m.youtube.com [m.youtube.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 8. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. Describe the role of an electron withdrawing group in facilitating the SN.. [askfilo.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. byjus.com [byjus.com]

- 13. m.youtube.com [m.youtube.com]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. ncrdsip.com [ncrdsip.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. SNAr Reaction in S-based Solvents - Wordpress [reagents.acsgcipr.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Highly Regioselective Snar of a Polyhalogenated Benzaldehyde-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 22. A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. wuxibiology.com [wuxibiology.com]

Demethylation of 2-Bromo-3-fluoro-6-methoxybenzaldehyde using BBr3

Application Note: High-Fidelity Demethylation of 2-Bromo-3-fluoro-6-methoxybenzaldehyde via Boron Tribromide ( )

Executive Summary

This application note details the optimized protocol for the regioselective demethylation of This compound to yield 2-Bromo-3-fluoro-6-hydroxybenzaldehyde . While Boron Tribromide (

Mechanistic Insight & Chemical Logic

The Lewis Acid Challenge

The substrate contains two strong Lewis basic sites: the carbonyl oxygen of the aldehyde and the ethereal oxygen of the methoxy group.

-

Primary Coordination: Upon addition,

preferentially coordinates to the most electron-rich center.[1] While the methoxy oxygen is the target, the carbonyl oxygen is also highly Lewis basic.[1] -

Stoichiometric Implication: If only 1 equivalent of

is used, it may be sequestered by the aldehyde, preventing the desired demethylation.[1] Therefore,-

1 eq for the aldehyde complexation.

-

1 eq for the methoxy complexation (active site).

-

0.5 eq excess to drive kinetics and account for moisture traces.

-

-

The Ortho-Effect: The 6-methoxy group is ortho to the aldehyde. This proximity allows for the formation of a stable boronate chelate intermediate. While this stabilizes the molecule against decomposition, it requires a rigorous hydrolysis (quenching) step to break the Boron-Oxygen bonds and release the phenol.[1]

Reaction Pathway Visualization

The following diagram illustrates the competitive coordination and the requisite demethylation pathway.

Figure 1: Mechanistic pathway showing the necessity of excess reagent and the risk of benzal bromide formation.[1]

Critical Experimental Parameters

| Parameter | Specification | Rationale |

| Solvent | Anhydrous Dichloromethane (DCM) | Non-nucleophilic; excellent solubility for organic substrate and |

| Concentration | 0.1 M to 0.2 M (Substrate) | Dilution prevents thermal runaway during the initial exothermic coordination. |

| Stoichiometry | 2.5 – 3.0 Equivalents | Accounts for aldehyde sequestration and ensures complete conversion. |

| Temperature | -78°C (Start) | Low temp prevents aldehyde reduction/bromination; warming drives the difficult C-O bond cleavage. |

| Atmosphere | Inert ( |

Detailed Protocol: Demethylation Procedure

Safety Warning:

Phase 1: Setup and Addition[1]

-

Glassware Prep: Oven-dry a 2-neck round-bottom flask (RBF), magnetic stir bar, and addition funnel (or syringe) overnight. Assemble under a flow of dry Nitrogen.

-

Substrate Solution: Dissolve This compound (1.0 eq) in Anhydrous DCM (approx. 5 mL per mmol substrate).

-

Cooling: Submerge the RBF in a dry ice/acetone bath (-78°C). Allow the solution to cool for 15 minutes.

-

Addition:

- in DCM before addition.

-

If using 1.0 M solution: Add the

solution (3.0 eq) dropwise via syringe or addition funnel over 20–30 minutes. -

Observation: The solution will likely turn yellow or orange due to the formation of the borate complex. Smoke may form if the addition is too fast (HBr release).

Phase 2: Reaction[1]

-

Cold Stirring: Stir at -78°C for 30 minutes. This ensures kinetic control of the coordination.

-

Warming: Remove the cooling bath and replace it with an ice-water bath (0°C). Stir for 1 hour.

-

Room Temperature: Remove the ice bath and allow the mixture to warm to room temperature (RT). Monitor via TLC or LC-MS.[1]

-

Note: The reaction typically completes within 2–4 hours at RT.

-

Endpoint: Disappearance of the methoxy starting material.

-

Phase 3: Quenching (Critical Step)

The boronate ester intermediate is stable and requires water to break. This step is highly exothermic.[1]

-

Cooling: Cool the reaction mixture back to 0°C (ice bath).

-

Hydrolysis: SLOWLY add ice-cold water (or saturated

if acid-sensitive, though the phenol is acidic) dropwise.[1]-

Caution: Vigorous bubbling and fuming will occur. Do not rush.

-

-

Stirring: Once the exotherm subsides, continue stirring vigorously for 30 minutes to ensure the boron chelate is fully hydrolyzed.

Phase 4: Workup and Isolation[1]

-

Separation: Transfer to a separatory funnel. Separate the organic layer (DCM).[5]

-

Extraction: Extract the aqueous layer twice with DCM.

-

Washing: Combine organic layers and wash with brine (

). -

Drying: Dry over Anhydrous

or -

Concentration: Filter and concentrate under reduced pressure (Rotavap).

-

Purification: If necessary, purify via silica gel column chromatography (Hexanes/Ethyl Acetate gradient). The phenolic product is more polar than the starting ether.

Workflow Visualization

Figure 2: Operational workflow for the demethylation process.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Incomplete Conversion | Aldehyde sequestration; insufficient | Increase |

| Formation of Gem-Dibromide | Over-reaction of aldehyde; temp too high. | Keep reaction at 0°C longer; do not reflux. Monitor strictly. |

| Low Yield after Column | Phenol sticking to silica. | Add 1% Acetic Acid to the eluent or wash silica with acid prior to use. |

| Product is a Boron Complex | Incomplete hydrolysis. | Extend the quenching time; stir the biphasic mixture (DCM/Water) for >1 hour. |

References

-

McOmie, J. F. W., Watts, M. L., & West, D. E. (1968).[1][6] Demethylation of aryl methyl ethers by boron tribromide. Tetrahedron, 24(5), 2289-2292.[1] [1]

-

Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 21: Formation and reactions of ethers). [1]

-

Sousa, C. A. D., & Silva, P. J. (2015).[1] Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry, 2015(34), 7460–7467.[1][7]

-

Sigma-Aldrich. (n.d.). Boron tribromide solution 1.0 M in methylene chloride.[2][8] Safety Data Sheet. [1]

Sources

- 1. CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde - Google Patents [patents.google.com]

- 2. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 2-Bromo-3-hydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 6. chemistry.mdma.ch [chemistry.mdma.ch]

- 7. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting Nav1.6 for Next-Generation Therapeutics

The voltage-gated sodium channel Nav1.6, encoded by the SCN8A gene, is a critical regulator of neuronal excitability in both the central and peripheral nervous systems.[1][2] It plays a pivotal role in the initiation and propagation of action potentials.[3] Aberrant Nav1.6 function has been implicated in a range of neurological disorders, including severe epileptic encephalopathies, neuropathic pain, and multiple sclerosis, making it a prime target for therapeutic intervention.[1] The development of selective Nav1.6 inhibitors, while sparing other sodium channel isoforms like Nav1.1 (predominantly expressed in inhibitory neurons) and Nav1.5 (the primary cardiac sodium channel), is a key strategy to enhance therapeutic efficacy and minimize adverse effects.[4][5][6]

This guide provides a comprehensive overview and detailed protocols for the synthesis and evaluation of selective Nav1.6 inhibitors, with a particular focus on aryl sulfonamides featuring a benzylamine core. This scaffold has shown significant promise for achieving high potency and selectivity for Nav1.6.[4][7] We will explore a synthetic strategy that utilizes readily available benzaldehyde intermediates, a versatile and economical starting point for the construction of the benzylamine pharmacophore.

Part 1: Mechanistic Insights and Design Rationale

The aryl sulfonamide class of Nav1.6 inhibitors has been a subject of intensive medicinal chemistry efforts.[4][7] These compounds typically feature a central benzylamine moiety that serves as a key structural element for interaction with the Nav1.6 channel. The general structure-activity relationship (SAR) for this class of inhibitors highlights the importance of specific substitutions on both the benzaldehyde-derived portion and the aryl sulfonamide tail for achieving optimal potency and selectivity.

The proposed mechanism of action for many aryl sulfonamide-based inhibitors involves their binding to the voltage-sensing domain (VSD) of the Nav1.6 channel, thereby stabilizing the inactivated state of the channel.[7][8] This state-dependent inhibition is crucial for their therapeutic effect, as it preferentially targets rapidly firing neurons, a hallmark of pathological states like epilepsy and neuropathic pain.[5]

Key Pharmacophoric Features of Benzaldehyde-Derived Nav1.6 Inhibitors